N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-2-chlorobenzamide is a heterocyclic amide featuring a benzothiadiazole core linked to a 2-chlorobenzamide group. Benzothiadiazole derivatives are notable for their electron-deficient aromatic systems, which confer unique photophysical and electronic properties, making them relevant in materials science and medicinal chemistry .
Properties
Molecular Formula |
C13H8ClN3OS |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-5-2-1-4-8(9)13(18)15-10-6-3-7-11-12(10)17-19-16-11/h1-7H,(H,15,18) |
InChI Key |
NJFSDZQZNCPXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=NSN=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. Other methods of synthesis have also been reported in the literature, including phosphorylation methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential anticancer properties and ability to induce apoptosis in cancer cells.
Medicine: Investigated as a potential drug candidate for cancer treatment due to its unique mechanism of action.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazole/Benzothiadiazole Derivatives
N-(Benzothiazol-2-yl) Benzamide Derivatives
- N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) : Melting point (201–210°C), molecular weight 289.01, Rf 0.65 .
- N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) : Melting point (202–212°C), molecular weight 289.01, Rf 0.55 .
- N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide (CAS 35353-18-5) : Molecular formula C₁₄H₉ClN₂OS, molar mass 288.75 .
Key Observations :
- The position of the chlorine (ortho vs. para) minimally affects melting points but alters chromatographic mobility (Rf values).
- Para-substituted analogs (e.g., 1.2e) exhibit slightly higher melting points, possibly due to improved crystal packing .
Benzamide Derivatives with Carbamothioyl Linkers
Seven derivatives synthesized from N-((4-((2,4-dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl) show:
Key Observations :
Electronic and Structural Effects
35Cl NQR Studies
Key Observations :
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-1,3-benzothiazole. The reaction conditions often include the use of organic solvents and bases to facilitate the acylation process. The purity and yield of the synthesized compound can be confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.25 μg/mL |
| Related Benzothiadiazole Derivative | Escherichia coli | 0.5 μg/mL |
| Related Benzothiadiazole Derivative | Pseudomonas aeruginosa | 0.75 μg/mL |
These findings suggest that modifications in the benzothiadiazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study involving various benzothiazole derivatives indicated that similar compounds exhibited antiproliferative effects against several cancer cell lines .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 |
| Related Benzothiazole Derivative | A549 (Lung Cancer) | 3.5 |
| Related Benzothiazole Derivative | HeLa (Cervical Cancer) | 4.0 |
The mechanism of action for these anticancer activities may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Membrane Disruption : There is evidence suggesting that certain benzothiadiazole derivatives can disrupt bacterial membranes, leading to cell death .
- Regulation of Gene Expression : Proteomic studies have indicated that these compounds may regulate the expression of genes involved in essential metabolic pathways in bacteria .
Case Studies
A notable case study highlighted the efficacy of a related compound in treating chronic MRSA infections in vitro and in vivo models. The study demonstrated a reduction in bacterial load and improved survival rates in infected mice treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
